Cas no 591723-37-4 (Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)

Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 化学的及び物理的性質
名前と識別子
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- Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate
- CBMicro_026548
- Oprea1_152210
- methyl 2-[N-(benzenesulfonyl)-3-chloroanilino]acetate
- glycine, N-(3-chlorophenyl)-N-(phenylsulfonyl)-, methyl ester
-
- MDL: MFCD01030672
- インチ: 1S/C15H14ClNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3
- InChIKey: OGTZIFANOFIZTI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N(CC(=O)OC)S(C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 339.033
- どういたいしつりょう: 339.033
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M237945-1000mg |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |
591723-37-4 | 1g |
$ 315.00 | 2022-06-02 | ||
abcr | AB417800-5 g |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |
591723-37-4 | 5g |
€368.40 | 2022-06-10 | ||
abcr | AB417800-10 g |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |
591723-37-4 | 10g |
€508.80 | 2022-06-10 | ||
abcr | AB417800-1g |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate; . |
591723-37-4 | 1g |
€173.00 | 2024-04-17 | ||
A2B Chem LLC | BA35852-1g |
Methyl n-(3-chlorophenyl)-n-(phenylsulfonyl)glycinate |
591723-37-4 | >95% | 1g |
$384.00 | 2024-04-19 | |
abcr | AB417800-5g |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate; . |
591723-37-4 | 5g |
€381.00 | 2024-04-17 | ||
abcr | AB417800-500 mg |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |
591723-37-4 | 500MG |
€151.00 | 2022-06-10 | ||
abcr | AB417800-1 g |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate |
591723-37-4 | 1g |
€165.60 | 2022-06-10 | ||
abcr | AB417800-10g |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate; . |
591723-37-4 | 10g |
€525.00 | 2024-04-17 | ||
A2B Chem LLC | BA35852-10g |
Methyl n-(3-chlorophenyl)-n-(phenylsulfonyl)glycinate |
591723-37-4 | >95% | 10g |
$689.00 | 2024-04-19 |
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinateに関する追加情報
Research Briefing on Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 591723-37-4)
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 591723-37-4) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. This briefing consolidates the latest research findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The compound's structural features, including the sulfonyl and glycinate moieties, make it a versatile scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of selective COX-2 inhibitors, demonstrating its utility in anti-inflammatory drug development. The study reported that derivatives of Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate exhibited potent inhibitory activity with IC50 values in the nanomolar range.
Further investigations into the compound's mechanism of action revealed its ability to interact with specific amino acid residues in the active sites of target enzymes. Molecular docking simulations, as described in a recent Bioorganic & Medicinal Chemistry Letters article, provided insights into the binding interactions, suggesting potential for structure-activity relationship (SAR) optimization. These findings are particularly relevant for the design of next-generation therapeutics with improved efficacy and reduced side effects.
In addition to its pharmacological applications, Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate has been employed in the synthesis of fluorescent probes for biological imaging. A 2024 study in ACS Chemical Biology demonstrated its use in developing sulfonamide-based probes for detecting cellular oxidative stress. The probe's high selectivity and sensitivity were attributed to the unique electronic properties conferred by the compound's structure.
Ongoing research is exploring the compound's potential in other therapeutic areas, including oncology and neurology. Preliminary data from a collaborative study between academic and industry researchers suggest that modified derivatives of Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate may exhibit promising activity against certain cancer cell lines, particularly those with dysregulated kinase pathways. These findings, though still in early stages, underscore the compound's versatility and potential for broad application in drug discovery.
In conclusion, Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 591723-37-4) represents a valuable chemical entity with diverse applications in medicinal chemistry and chemical biology. Its structural features and demonstrated biological activities make it a promising candidate for further development. Future research directions may include expanding its utility in targeted drug delivery systems and exploring its interactions with emerging therapeutic targets.
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